5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0938147
InChI: InChI=1S/C18H16BrNO3/c1-2-20-15-9-8-13(19)10-14(15)18(23,17(20)22)11-16(21)12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3
SMILES: CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.2 g/mol

5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC0938147

Molecular Formula: C18H16BrNO3

Molecular Weight: 374.2 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C18H16BrNO3
Molecular Weight 374.2 g/mol
IUPAC Name 5-bromo-1-ethyl-3-hydroxy-3-phenacylindol-2-one
Standard InChI InChI=1S/C18H16BrNO3/c1-2-20-15-9-8-13(19)10-14(15)18(23,17(20)22)11-16(21)12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3
Standard InChI Key ADRIEPUEYAAPFE-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O
Canonical SMILES CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator